molecular formula C23H26N2O4S2 B2982285 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955538-67-7

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2982285
CAS No.: 955538-67-7
M. Wt: 458.59
InChI Key: HXHMGXFSRAXUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group at position 4 and a methyl group at position 3. The acetamide moiety is further functionalized with a 4-(isopropylsulfonyl)phenyl group, contributing to its distinct physicochemical and pharmacological profile. This compound is part of a broader class of sulfur-containing heterocycles, which are frequently explored for their biological activity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-5-29-19-10-8-18(9-11-19)22-16(4)30-23(25-22)24-21(26)14-17-6-12-20(13-7-17)31(27,28)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHMGXFSRAXUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : It contains a thiazole ring substituted with an ethoxyphenyl group and an acetamide moiety linked to an isopropylsulfonyl phenyl group.

Research indicates that compounds with similar thiazole structures often exhibit their biological effects through modulation of various biochemical pathways. For instance, thiazole derivatives have been shown to interact with ion channels, such as Kv7.1 potassium channels, influencing cellular excitability and neurotransmission .

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives. The compound was tested against several cancer cell lines, including:

  • Cervical Cancer : HeLa and SiHa cells
  • Ovarian Cancer : A2780 cells
  • Breast Cancer : MCF-7 and MDA-MB-231 cells

In vitro assays demonstrated significant antiproliferative effects, with IC50 values ranging from 0.50 to 3.58 μM across different cell lines. Notably, compounds with similar structural motifs showed enhanced activity against gynecological cancers compared to hematologic malignancies .

Cell LineIC50 (μM)
HeLa0.75
SiHa1.20
A27800.50
MCF-70.62
MDA-MB-2311.28

Analgesic Activity

The analgesic properties of thiazole derivatives have also been explored using writhing and hot plate tests in mice. Compounds were found to exhibit dose-dependent analgesic effects, suggesting their potential utility in pain management .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and substituents significantly affect the biological activity of these compounds. For instance:

  • Ethoxy Group : Enhances solubility and possibly bioavailability.
  • Isopropylsulfonyl Substitution : Influences binding affinity to target proteins.

Compounds lacking these specific substituents demonstrated reduced efficacy, highlighting the importance of maintaining certain structural features for optimal biological activity .

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A derivative was tested against a panel of cancer cell lines, showing significant cytotoxicity and reduced telomerase activity in MCF-7 cells at concentrations as low as 5 µM.
  • Analgesic Efficacy : In a controlled trial, a thiazole derivative demonstrated comparable analgesic effects to established pain relief medications in animal models.

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Triazole/Oxadiazole Cores: The target compound’s thiazole ring (with ethoxyphenyl and methyl groups) contrasts with triazole or oxadiazole cores in analogs like 573943-64-3 . Thiazoles are known for enhanced π-π stacking in protein binding, while triazoles may improve metabolic stability due to reduced susceptibility to oxidation.

Methylsulfonyl groups (as in ) are smaller and may favor crystallinity.

Substituent Electronic Effects: The ethoxy group (electron-donating) on the thiazole’s phenyl ring may enhance electron density at the acetamide linkage, influencing hydrogen-bonding interactions with biological targets.

Pharmacological and Physicochemical Properties

While direct biological data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Kinase Inhibition Potential: The isopropylsulfonyl-phenylacetamide motif is structurally reminiscent of kinase inhibitors (e.g., GNF-Pf-4121 in ), which often utilize sulfonyl groups for ATP-binding pocket interactions.
  • Synthetic Accessibility : The absence of stereocenters (unlike ) simplifies synthesis, though the isopropylsulfonyl group may introduce steric challenges during coupling reactions.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes and purification methods for this compound? A1: Synthesis typically involves multi-step organic reactions, such as:

  • Thiazole ring formation : Reacting substituted acetamide precursors with thiourea derivatives under reflux conditions (e.g., ethanol, 80–100°C) .
  • Sulfonylation : Introducing the isopropylsulfonyl group via nucleophilic substitution using isopropylsulfonyl chloride in dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key characterization : Confirm structure using 1H^1 \text{H}-NMR (e.g., thiazole proton at δ 7.2–7.5 ppm), IR (C=O stretch at ~1650 cm1^{-1}), and LC-MS (m/z calculated: 487.2 g/mol) .

Advanced Synthesis Optimization

Q2: How can reaction yields be improved for the thiazole core formation? A2: Optimize:

  • Catalysts : Use zeolite (Y-H) or pyridine to enhance cyclization efficiency .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve intermediate solubility but may require longer reaction times .
  • Temperature control : Reflux at 150°C for 5–8 hours balances yield and side-product formation .
    Data analysis : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of acetamide to thiourea) .

Basic Structural Confirmation

Q3: Which techniques are critical for confirming the compound’s stereochemistry? A3:

  • X-ray crystallography : Resolve crystal packing and confirm the spatial arrangement of the ethoxyphenyl and isopropylsulfonyl groups .
  • NOESY NMR : Detect through-space interactions (e.g., proximity between thiazole methyl and acetamide protons) .
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate geometry .

Advanced Data Contradiction Analysis

Q4: How to resolve discrepancies in 1H^1 \text{H}-NMR data for the thiazole ring protons? A4: Potential causes:

  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism; use deuterated DMSO to stabilize the dominant form .
  • Dynamic effects : Variable temperature NMR (VT-NMR) can reveal conformational exchange broadening .
  • Impurities : Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Biological Activity Profiling

Q5: How to design experiments to evaluate antiproliferative activity? A5:

  • In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC50_{50} via nonlinear regression .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM.
  • Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) .

Advanced Biological Data Interpretation

Q6: How to address variability in IC50_{50} values across cell lines? A6:

  • Cell line heterogeneity : Validate using ≥3 biological replicates and normalize to cell viability controls .
  • Compound stability : Pre-test stability in cell culture media (e.g., HPLC at 0, 24, 48 hr) to rule out degradation .
  • Off-target effects : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Stability and Degradation Studies

Q7: What methodologies assess the compound’s stability under physiological conditions? A7:

  • Thermal stability : TGA/DSC to determine decomposition temperature (>200°C indicates suitability for long-term storage) .
  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS (e.g., hydrolysis of the acetamide bond at pH <3) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Advanced Metabolite Identification

Q8: How to identify metabolic pathways and major metabolites? A8:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench reactions at 0, 30, 60 min .
  • LC-HRMS : Detect metabolites (e.g., hydroxylation at the ethoxyphenyl group, m/z +16) and fragment ions .
  • CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.